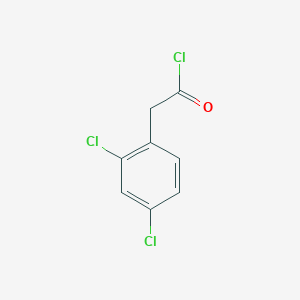

(2,4-Dichlorophenyl)acetyl chloride

Description

The exact mass of the compound (2,4-Dichlorophenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,4-Dichlorophenyl)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dichlorophenyl)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAJKPGHHNCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53056-20-5 | |

| Record name | 2,4-Dichlorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53056-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-dichlorophenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4-Dichlorophenyl)acetyl chloride chemical properties

Technical Whitepaper: (2,4-Dichlorophenyl)acetyl Chloride Chemical Profile, Synthetic Utility, and Pharmaceutical Applications [1]

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride (CAS 53056-20-5) is a high-value acyl halide intermediate critical to the synthesis of systemic fungicides and emerging antimicrobial pharmacophores.[1] Unlike its structural cousin (2,4-dichlorophenoxy)acetic acid (the herbicide 2,4-D), this compound features a direct carbon-carbon bond between the phenyl ring and the acetyl group, imparting distinct lipophilicity and metabolic stability profiles to its derivatives.[1]

This guide provides a comprehensive technical analysis for drug development professionals and synthetic chemists, detailing the physicochemical properties, optimized synthetic routes, and downstream applications of this versatile building block.[1]

Part 1: Physicochemical Profile

The reactivity of (2,4-Dichlorophenyl)acetyl chloride is defined by the electrophilic carbonyl carbon, activated by the chloride leaving group and the electron-withdrawing inductive effect of the dichlorophenyl moiety.

Table 1: Technical Specifications

| Property | Specification | Note |

| IUPAC Name | 2-(2,4-Dichlorophenyl)acetyl chloride | |

| CAS Number | 53056-20-5 | Distinct from the acid precursor (19719-28-9) |

| Molecular Formula | C₈H₅Cl₃O | |

| Molecular Weight | 223.48 g/mol | |

| Physical State | Colorless to pale yellow liquid | Fumes in moist air |

| Boiling Point | ~286.8°C (Predicted) | Decomposes at high heat |

| Density | 1.445 ± 0.06 g/cm³ | High density due to halogenation |

| Solubility | Soluble in DCM, Toluene, THF | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to (2,4-Dichlorophenyl)acetic acid and HCl |

Part 2: Synthetic Routes & Optimization

The industrial synthesis of (2,4-Dichlorophenyl)acetyl chloride typically follows a linear pathway starting from 2,4-dichlorotoluene.[1] The choice of reagents at the chlorination step is critical to avoid over-chlorination of the ring.

Primary Industrial Route (The Cyanide Pathway)

This route is preferred for its high regioselectivity and yield.[1]

-

Radical Halogenation: 2,4-Dichlorotoluene is chlorinated under UV light to form 2,4-dichlorobenzyl chloride.[1]

-

Cyanation: Nucleophilic substitution with Sodium Cyanide (NaCN) yields 2,4-dichlorobenzyl cyanide.[1]

-

Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to (2,4-Dichlorophenyl)acetic acid.[1]

-

Acyl Chlorination: The acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).[1][2][3]

Optimization Insight: Using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack intermediate formation) significantly accelerates the final step and suppresses anhydride formation compared to PCl₅.

Synthesis Workflow Diagram

Figure 1: Step-wise industrial synthesis from 2,4-dichlorotoluene to the target acid chloride.[1]

Part 3: Reactivity & Applications

(2,4-Dichlorophenyl)acetyl chloride serves as a "hard" electrophile.[1] Its applications are bifurcated into agrochemical synthesis (fungicides) and pharmaceutical discovery (antimicrobials).[1]

Key Reaction Mechanisms

-

N-Acylation (Schotten-Baumann): Reacts with amines to form stable amides.[1] This is the primary route for generating pharmacophores.[1]

-

Friedel-Crafts Acylation: Reacts with aromatic rings (catalyzed by AlCl₃) to form deoxybenzoin derivatives, precursors to antifungal azoles.[1]

-

Heterocyclization: Condensation with hydrazine or thiosemicarbazide yields pyrazoles and triazoles.[1]

Case Study: Benalaxyl Synthesis

Benalaxyl is a systemic phenylamide fungicide.[1] Its synthesis demonstrates the utility of (2,4-Dichlorophenyl)acetyl chloride in creating chiral centers protected by bulky aromatic groups.[1]

-

Mechanism: The acid chloride acylates the amino group of methyl N-(2,6-xylyl)-alaninate.[1]

-

Causality: The 2,4-dichloro substitution pattern provides steric hindrance that slows metabolic degradation in fungal organisms, extending the half-life of the active agent.[1]

Reactivity Map

Figure 2: Divergent synthetic pathways utilized in drug discovery and agrochemistry.[1]

Part 4: Handling, Safety & Stability

Safety Profile (GHS Classification):

-

Skin Corr.[1] 1A (H314): Causes severe skin burns and eye damage.[1]

-

EUH014: Reacts violently with water.[1]

-

Lachrymator: Vapor is highly irritating to mucous membranes.[1]

Storage Protocols:

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

-

Temperature: Cool, dry place (<15°C recommended).

-

Container: Teflon-lined or glass containers. Avoid metal seals that may corrode from HCl fumes.[1]

Analytical Verification:

-

GC-MS: Derivatization with methanol to form the methyl ester is recommended before injection to prevent column degradation.

-

H-NMR (CDCl₃): Look for the methylene singlet shift (~4.1 ppm) distinct from the acid precursor.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved from [Link][1]

-

Bayrak, H., et al. (2019).[1] Synthesis of Novel Antipyrine Derivatives Possessing Remarkable Antimicrobial Activities. Medicinal Chemistry & Drug Discovery.[1][4][5] Retrieved from [Link]

-

World Health Organization (IARC). (2015).[1] 2,4-Dichlorophenoxyacetic Acid (Distinction from Phenylacetic derivatives).[1] IARC Monographs Vol 113. Retrieved from [Link]

-

Google Patents. (2007).[1] Method for synthesizing 2,4-dichlorobenzoyl chloride (and related acyl chlorides). CN101037385A.[1] Retrieved from

Sources

(2,4-Dichlorophenyl)acetyl chloride CAS number 53056-20-5

An In-Depth Technical Guide to (2,4-Dichlorophenyl)acetyl Chloride

CAS Number: 53056-20-5 Chemical Class: Acyl Chlorides / Phenylacetic Acid Derivatives Primary Utility: Electrophilic Acylating Agent in Pharmaceutical & Agrochemical Synthesis

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride is a high-reactivity electrophile serving as a critical building block in the synthesis of polyketide synthase inhibitors, antifungal agents (specifically 2,4-diacetylphloroglucinol analogues), and substituted phenylacetic acid derivatives. Unlike its parent acid, the acyl chloride functionality allows for rapid, catalyst-free amidation and esterification under mild conditions, as well as Lewis-acid-mediated Friedel-Crafts acylations.

This guide provides a rigorous technical analysis of its reactivity profile, specifically focusing on its role in synthesizing DAPG (2,4-Diacetylphloroglucinol) analogues —a class of compounds exhibiting potent antifungal activity against Penicillium species.

Chemical Identity & Physical Profile

The presence of two chlorine atoms at the ortho and para positions of the phenyl ring exerts a significant electron-withdrawing inductive effect (-I), slightly deactivating the aromatic ring compared to unsubstituted phenylacetyl chloride, while the acyl chloride moiety remains highly susceptible to nucleophilic attack.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| Molecular Formula | C₈H₅Cl₃O | Trichlorinated species (2 on ring, 1 on carbonyl) |

| Molecular Weight | 223.48 g/mol | -- |

| Appearance | Colorless to pale yellow liquid | Darkens upon hydrolysis/aging |

| Boiling Point | ~286°C (Predicted) | High boiler; typically used without distillation in situ |

| Density | 1.445 ± 0.06 g/cm³ | Denser than water; biphasic workups require bottom-layer extraction |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to 2,4-dichlorophenylacetic acid and HCl |

Mechanistic Reactivity

The utility of CAS 53056-20-5 stems from two primary reaction pathways: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation .

Nucleophilic Acyl Substitution (Amidation/Esterification)

The carbonyl carbon is highly electrophilic due to the induction from the chlorine leaving group.

-

Mechanism: Addition-Elimination.[1]

-

Kinetics: Rapid reaction with primary/secondary amines and alcohols.

-

Byproduct: HCl (requires stoichiometric base scavenger like Et₃N or Pyridine).

Friedel-Crafts Acylation (C-Acylation)

In the presence of a Lewis Acid (AlCl₃, FeCl₃), the chloride is abstracted to form a resonance-stabilized acylium ion . This species is a "super-electrophile" capable of attacking electron-rich aromatic rings (e.g., phloroglucinol) to form aryl ketones.

Figure 1: Mechanistic Pathway (Friedel-Crafts Acylation)

Caption: Generation of the electrophilic acylium ion followed by aromatic substitution on an activated substrate.

Case Study: Synthesis of Antifungal DAPG Analogues

Context: 2,4-Diacetylphloroglucinol (DAPG) is a natural biocontrol agent.[2][3] Synthetic analogues, created by varying the acyl chain, often exhibit superior stability and lipophilicity. Using (2,4-dichlorophenyl)acetyl chloride introduces a bulky, lipophilic dichlorobenzyl group, enhancing membrane permeability in fungal targets like Candida albicans and Penicillium.

Experimental Protocol: Friedel-Crafts Acylation of Phloroglucinol

Objective: Synthesis of mono- and di-acylated phloroglucinol derivatives using CAS 53056-20-5.

Reagents & Equipment

-

Substrate: Phloroglucinol (anhydrous).

-

Electrophile: (2,4-Dichlorophenyl)acetyl chloride (1.1 eq for mono, 2.2 eq for di).

-

Catalyst: Aluminum Chloride (AlCl₃) - Anhydrous (3.0 eq).

-

Solvent: Nitrobenzene (traditional) or 1,2-Dichloroethane (DCE) (modern, easier workup).

-

Atmosphere: Dry Nitrogen or Argon (Critical).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (30 mmol) in dry DCE (50 mL) under inert atmosphere.

-

Why: Moisture deactivates AlCl₃, halting acylium formation.

-

-

Electrophile Formation: Add (2,4-Dichlorophenyl)acetyl chloride (11 mmol) dropwise to the suspension at 0°C. Stir for 15 minutes.

-

Observation: The mixture may darken or homogenize as the acylium complex forms.

-

-

Substrate Addition: Add Phloroglucinol (10 mmol) in small portions (solid addition) or dissolved in a minimum volume of Nitrobenzene/DCE.

-

Control: Maintain temperature <10°C to prevent polymerization or poly-acylation at unwanted positions.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

-

Endpoint: Disappearance of the acid chloride spot and appearance of a lower Rf product (phenolic ketone).

-

-

Quenching (Exothermic): Cool the flask to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL).

-

Isolation:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine -> Water.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica Gel 60).

Workflow Visualization

Figure 2: Synthetic Workflow for Acylated Phloroglucinol Derivatives

Caption: Operational workflow for the Friedel-Crafts synthesis of antifungal intermediates.

Safety & Handling (HSE)

-

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1A). Always wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).

-

Lachrymator: Vapors are irritating to the respiratory tract and eyes. Handle strictly within a fume hood.

-

Hydrolysis Hazard: Reacts violently with water to release HCl gas. Store in a desiccator or under inert gas at 2–8°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved from [Link][9]

-

Zhang, Y., et al. (2016). Novel synthesized 2,4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific Reports, 6, 32266.[2] (Describes the Friedel-Crafts acylation of phloroglucinol using various acyl chlorides). Retrieved from [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl Chloride (General Acyl Chloride Hazards). Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology [pubmed.ncbi.nlm.nih.gov]

- 3. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 6974-56-7 | Benchchem [benchchem.com]

- 7. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. (2,4-Dichlorophenyl)acetyl chloride | C8H5Cl3O | CID 2758147 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of (2,4-Dichlorophenyl)acetyl chloride from 2,4-dichlorophenylacetic acid

CAS: 53056-20-5 | Formula:

Executive Summary

This technical guide details the high-yield synthesis of (2,4-Dichlorophenyl)acetyl chloride via the deoxy-chlorination of 2,4-dichlorophenylacetic acid. This acyl chloride is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Diclofenac derivatives, and various agrochemical fungicides.

The protocol prioritizes the Thionyl Chloride (

Key Process Parameters:

-

Reaction Type: Nucleophilic Acyl Substitution.[2]

-

Critical Reagent: Thionyl Chloride (

).[2][3] -

Catalyst: DMF (0.1 - 1.0 mol%).

-

Yield Target: >95% (crude), >90% (distilled).

Chemical Basis & Mechanism[3][4][5]

The Distinction: Phenyl vs. Phenoxy

Crucial Note for Researchers: Do not confuse the starting material, 2,4-dichlorophenylacetic acid , with the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[1] The target molecule contains a direct carbon-carbon linkage between the phenyl ring and the acetyl group, lacking the ether oxygen found in 2,4-D. This structural difference significantly alters the electronic properties of the ring during downstream functionalization.

Reaction Mechanism (Vilsmeier-Haack Activation)

While thionyl chloride can react with carboxylic acids directly, the reaction is kinetically slow due to the poor nucleophilicity of the acid. The addition of catalytic DMF forms a highly reactive chloroiminium species (Vilsmeier reagent), which acts as a potent electrophile.

Pathway:

-

Activation: DMF reacts with

to form the dimethylchloroiminium chloride intermediate.[1] -

Attack: The carboxylic acid attacks this intermediate, forming an activated acyl-ammonium species.

-

Substitution: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the acid chloride and regenerating DMF.

Figure 1: Catalytic cycle of DMF-mediated acid chloride synthesis.

Experimental Protocol

Reagent Comparison

Select the reagent based on scale and available equipment.

| Reagent | Byproducts | Advantages | Disadvantages | Recommended Scale |

| Thionyl Chloride ( | Cheap, volatile byproducts, high atom economy. | Corrosive off-gas; requires scrubbing. | >10g to Industrial | |

| Oxalyl Chloride ( | Very mild, reaction at RT.[1] | Expensive, toxic CO evolution.[1] | <10g (Discovery) | |

| Phosphorus Pentachloride ( | Rapid reaction. | Difficult purification ( | Not Recommended |

Standard Operating Procedure (Thionyl Chloride Method)

Safety Pre-requisites:

-

Perform all operations in a functioning fume hood.

-

Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried.

-

Setup a gas trap (scrubber) containing dilute NaOH to neutralize evolved

and

Materials:

-

Thionyl Chloride (1.5 - 2.0 equiv)

-

DMF (anhydrous, 3-5 drops or 0.05 equiv)

-

Solvent: Toluene (optional, for thermal control) or Neat (recommended for ease of workup).

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or inert gas line (

/Ar). Connect the outlet to the caustic scrubber. -

Charging: Add 2,4-dichlorophenylacetic acid (e.g., 20.5 g, 100 mmol) to the flask.

-

Reagent Addition:

-

Reaction:

-

Heat the mixture slowly to reflux (approx. 75-80°C internal temp).

-

Maintain reflux for 2–3 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous/clear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Degassing: Connect the flask to a vacuum manifold (with a trap) to remove residual

and -

Solvent Removal: If Toluene was used, remove it via rotary evaporation.[1] If neat, distill off excess

(BP: 74.6°C).

-

-

Purification (Vacuum Distillation):

-

The crude product is often sufficiently pure for immediate use.

-

For high purity (>98%), perform vacuum distillation.

-

Target: Collect the fraction boiling at 120–130°C at ~10 mmHg (Note: Boiling points vary significantly with vacuum pressure; use a nomograph).

-

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Because acid chlorides are moisture-sensitive, standard LC-MS is difficult (the sample will hydrolyze back to the acid or form the methyl ester if methanol is used).

Physical Properties[1][10]

-

Appearance: Colorless to pale yellow liquid (may solidify upon prolonged storage at low temp).[8]

-

Density: ~1.45 g/cm³

-

Boiling Point (Predicted): ~286°C (760 mmHg) / ~125°C (10 mmHg).

Analytical Confirmation

-

Derivatization (Recommended): React a small aliquot with excess dry methanol. Analyze the resulting Methyl (2,4-dichlorophenyl)acetate via GC-MS or

H-NMR.-

Why? This stabilizes the molecule and provides a sharp peak for purity assessment.

-

-

IR Spectroscopy: Look for the shift in the carbonyl stretch.

-

Carboxylic Acid (Start): Broad O-H stretch (2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹).

-

Acid Chloride (Product):Absence of O-H stretch; C=O shifts to higher frequency (~1800 cm⁻¹ ).

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis due to moisture.[1] | Dry all glassware; ensure |

| Dark Product | Overheating or polymerization. | Keep bath temperature <90°C; ensure effective stirring; distill under higher vacuum to lower boiling point. |

| Solidification in Condenser | Product freezing (MP is near RT). | Use an air condenser or warm water in the condenser coil; use a heat gun to melt blockages carefully.[8] |

| Slow Reaction | Inactive catalyst or old reagents.[1] | Add fresh anhydrous DMF; ensure |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved January 28, 2026.

-

Levin, D. (1997). The Vilsmeier-Haack Reaction in the Preparation of Acid Chlorides. Organic Process Research & Development. (Detailed kinetics of DMF catalysis).

-

GuideChem. (2025). (2,4-Dichloro-phenyl)-acetyl chloride Properties and Safety. (Physical property data).

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]

- 5. (2,4-Dichlorophenyl)acetyl chloride | C8H5Cl3O | CID 2758147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Molecular Structure & Synthesis of (2,4-Dichlorophenyl)acetyl Chloride

[1]

Executive Summary & Core Significance

Topic: (2,4-Dichlorophenyl)acetyl chloride CAS Registry Number: 53056-20-5 Molecular Formula: C₈H₅Cl₃O[1][2][3][4][5]

(2,4-Dichlorophenyl)acetyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally, it consists of a lipophilic 2,4-dichlorophenyl moiety linked to a highly reactive acyl chloride functional group. This bifunctional nature allows it to serve as a critical pharmacophore donor in drug discovery, particularly for introducing the 2,4-dichlorobenzyl motif—a common feature in antifungal and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide details the molecular architecture, validated synthesis protocols, and reactivity profiles necessary for its application in high-fidelity organic synthesis.

Molecular Structure & Electronic Properties

Structural Architecture

The molecule is characterized by a benzene ring substituted at the ortho (2) and para (4) positions with chlorine atoms. These substituents exert a significant steric and electronic influence on the acetyl chloride tail located at position 1.

-

Steric Hindrance: The chlorine atom at the C2 position creates steric bulk ("ortho effect"), which can influence the conformation of the methylene linker (-CH₂-) and retard nucleophilic attack at the carbonyl carbon compared to unsubstituted phenylacetyl chlorides.

-

Electronic Effects: Both chlorine atoms are electron-withdrawing groups (EWG) via induction (-I effect), though they donate electron density via resonance (+M). The net effect on the phenyl ring is deactivation, making the ring less susceptible to electrophilic aromatic substitution but stabilizing the benzylic position against oxidation.

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Weight | 223.48 g/mol | |

| Physical State | Colorless to pale yellow liquid | fuming in moist air |

| Boiling Point | ~286 °C (Predicted) | Distillable under vacuum (e.g., ~130°C @ 10 mmHg) |

| Density | 1.445 ± 0.06 g/cm³ | High density due to trichloro content |

| Solubility | DCM, THF, Toluene, Et₂O | Reacts violently with water/alcohols |

| LogP | 3.9 (Predicted) | Highly lipophilic |

Synthesis Protocol: Acid Chloride Formation

The most robust method for synthesizing (2,4-Dichlorophenyl)acetyl chloride is the nucleophilic acyl substitution of 2,4-dichlorophenylacetic acid using thionyl chloride (SOCl₂). This method is preferred over phosphorus pentachloride (PCl₅) due to the ease of removing volatile byproducts (SO₂ and HCl).

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a chlorosulfite intermediate, which collapses to release sulfur dioxide and chloride ion, followed by chloride attack on the carbonyl.

Figure 1: Synthesis workflow converting the carboxylic acid precursor to the acid chloride using thionyl chloride.

Step-by-Step Experimental Procedure

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl/SO₂ gases. Perform all operations in a functioning fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging: Add 2,4-Dichlorophenylacetic acid (10.0 g, 48.8 mmol) to the flask.

-

Reagent Addition: Slowly add Thionyl chloride (10.6 mL, 146 mmol, 3.0 equiv) via syringe.

-

Note: A large excess ensures complete conversion and acts as a solvent.

-

-

Catalysis (Optional): Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reflux: Heat the mixture to reflux (bath temp ~80°C) for 2–3 hours. The evolution of gas (bubbling) indicates reaction progress.

-

Endpoint: The solution should become clear and homogeneous.

-

-

Workup: Allow the mixture to cool. Replace the reflux condenser with a short-path distillation head.

-

Purification:

-

First, remove excess SOCl₂ under reduced pressure (rotary evaporator or vacuum manifold) at 40–50°C.

-

Distill the residual oil under high vacuum (0.1–1 mmHg). Collect the fraction boiling at constant temperature (expected ~110–120°C at reduced pressure).

-

-

Storage: Store the clear liquid under inert atmosphere (Argon/N₂) at 4°C.

Spectroscopic Characterization

Verification of the structure relies on the disappearance of the broad carboxylic acid O-H stretch and the appearance of the diagnostic acyl chloride signals.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Acyl Chloride): A sharp, intense peak at 1790–1810 cm⁻¹ . This is significantly higher than the precursor acid (~1710 cm⁻¹) due to the inductive effect of the chlorine leaving group.

-

C-H Stretch (Aromatic): 3000–3100 cm⁻¹.

-

C-Cl Stretch: 700–800 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H-3 | 7.42 | Doublet (J ≈ 2.0 Hz) | 1H | meta to acetyl, ortho to Cl |

| Aromatic H-6 | 7.20 | Doublet (J ≈ 8.0 Hz) | 1H | ortho to acetyl |

| Aromatic H-5 | 7.26 | dd (J ≈ 8.0, 2.0 Hz) | 1H | para to acetyl |

| Benzylic CH₂ | 4.25 – 4.35 | Singlet | 2H | Alpha to carbonyl |

Note: The benzylic CH₂ signal is the key indicator. It shifts downfield from ~3.8 ppm in the acid to ~4.3 ppm in the acid chloride.

Reactivity Profile & Applications

(2,4-Dichlorophenyl)acetyl chloride acts as a "hard" electrophile. Its reactivity is governed by the lability of the C-Cl bond in the acyl group.

Key Reaction Pathways

Figure 2: Primary synthetic diversifications of the core scaffold.

Specific Applications

-

Amidation: Reaction with amines yields 2,4-dichlorophenylacetamides. This scaffold is prevalent in herbicides and fungicides where the lipophilic dichlorophenyl ring aids in penetrating plant cuticles.

-

Friedel-Crafts Acylation: Used to attach the 2,4-dichlorobenzyl moiety to other aromatic rings, constructing complex diarylmethane structures found in bioactive molecules like Miconazole or Econazole precursors (though these specific drugs often use the benzyl chloride, the acyl variant provides a pathway to ketone analogues).

-

Proteomics: Used as a chemical probe to tag nucleophilic residues (Lysine, Serine) in proteins, altering their hydrophobicity for mass spectrometry analysis.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. 53056-20-5 CAS MSDS ((2,4-DICHLORO-PHENYL)-ACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 53056-20-5|2-(2,4-Dichlorophenyl)acetyl chloride|BLD Pharm [bldpharm.com]

- 5. (2,4-Dichlorophenyl)acetyl chloride | C8H5Cl3O | CID 2758147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Applications of (2,4-Dichlorophenyl)acetyl Chloride

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride (2,4-DCPA-Cl) is a high-value electrophilic intermediate used primarily in the synthesis of agrochemicals (fungicides) and pharmaceutical APIs. Distinguished by a phenyl ring deactivated by two chlorine atoms and an activated acyl chloride terminus, it serves as a robust acylating agent. This guide details its reactivity profile with various nucleophiles, providing optimized protocols for minimizing hydrolysis side-reactions and maximizing yield in C-N and C-C bond-forming processes.

Molecular Architecture & Reactivity Profile

Electronic and Steric Influence

The reactivity of 2,4-DCPA-Cl is governed by the interplay between the acyl chloride functionality and the substituted aromatic ring.

-

Inductive Activation: The chlorine atoms at the ortho (2) and para (4) positions are electron-withdrawing by induction (

effect). This electron withdrawal propagates through the methylene spacer ( -

Steric Environment: The ortho-chlorine introduces steric bulk. However, unlike 2,4-dichlorobenzoyl chloride where the carbonyl is directly attached to the ring, the methylene spacer in 2,4-DCPA-Cl provides rotational freedom, mitigating steric hindrance during nucleophilic attack.

-

Alpha-Acidity: The methylene protons are significantly acidic due to the flanking carbonyl and the electron-poor aromatic ring. This increases susceptibility to enolization in the presence of strong, non-nucleophilic bases, a factor critical in preventing ketene-dimerization side pathways.

Reactivity Matrix

The following table summarizes the interaction of 2,4-DCPA-Cl with common nucleophilic classes:

| Nucleophile Class | Product Type | Reaction Rate | Key Considerations |

| Primary Amines ( | Secondary Amides | Fast | Exothermic; requires base scavenger (TEA, DIPEA) to neutralize HCl. |

| Alcohols ( | Esters | Moderate | Slower than amines; often requires DMAP catalysis or pyridine. |

| Water ( | Carboxylic Acid | Fast (Violent) | Hydrolysis is rapid and generates HCl gas. Strictly anhydrous storage required. |

| Arenes ( | Aryl Ketones | Slow (Catalyzed) | Friedel-Crafts Acylation; requires Lewis Acid ( |

| Thiols ( | Thioesters | Moderate | Important for mimicking biological acyl-CoA intermediates. |

Mechanistic Pathway: Nucleophilic Acyl Substitution

The primary mode of reaction is Nucleophilic Acyl Substitution (NAS) via an addition-elimination mechanism. The 2,4-dichloro substitution pattern stabilizes the transition state by withdrawing electron density, making the carbonyl highly susceptible to attack.

Mechanism Visualization

The following diagram illustrates the reaction of a generic nucleophile (Nu) with 2,4-DCPA-Cl.

Figure 1: Addition-Elimination pathway. The electron-withdrawing 2,4-dichlorophenyl group enhances the electrophilicity of the initial reactant.

Experimental Protocol: High-Yield Amidation

Objective: Synthesis of a secondary amide from 2,4-DCPA-Cl and a primary amine. Method: Anhydrous Dichloromethane (DCM) method with Triethylamine (TEA) scavenger.

Reagents & Setup

-

Substrate: (2,4-Dichlorophenyl)acetyl chloride (1.0 equiv).[1]

-

Nucleophile: Primary Amine (1.0 - 1.1 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv).

-

Solvent: Anhydrous DCM (dried over molecular sieves).

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Solvation: Dissolve the amine and TEA in anhydrous DCM. Cool to

in an ice bath to control the exotherm. -

Addition: Add 2,4-DCPA-Cl dropwise (neat or dissolved in minimal DCM) over 15-20 minutes.

-

Note: A white precipitate (TEA·HCl salt) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.

-

Quench & Workup:

-

Quench with saturated

(aq) to neutralize excess acid chloride. -

Separate phases.[2] Wash organic layer with 1M HCl (to remove unreacted amine/TEA) followed by Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Process Workflow Diagram

Figure 2: Optimized workflow for amidation to prevent hydrolysis and manage exotherms.

Advanced Applications: Friedel-Crafts Acylation

In Friedel-Crafts reactions, 2,4-DCPA-Cl acts as the electrophile source.

-

Catalyst:

(stoichiometric amount required as it complexes with the carbonyl product).[3] -

Regioselectivity: The 2,4-dichlorobenzyl group is deactivated; therefore, 2,4-DCPA-Cl will acylate other electron-rich aromatics (e.g., anisole, benzene) rather than undergoing self-acylation or polymerization.

-

Mechanism: Formation of the acylium ion

followed by Electrophilic Aromatic Substitution (EAS).

Safety & Stability (E-E-A-T)

Handling 2,4-DCPA-Cl requires strict adherence to safety protocols due to its corrosive and lachrymatory nature.

-

Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas and (2,4-Dichlorophenyl)acetic acid.

-

Storage: Store under inert gas in a desiccator or fridge (

).

-

-

Health Hazards:

-

Disposal: Quench excess acid chloride by adding slowly to a stirred solution of dilute alkaline ice water (NaOH/Ice) before disposal into halogenated waste streams.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved January 28, 2026 from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (General reference for Acyl Chloride mechanisms).

-

Vekariya, R. H., & Aubé, J. (2016). Intermolecular Friedel-Crafts Acylation.[3] Organic Letters, 18(14), 3534-3537. (Contextual reference for acylation protocols).

-

European Chemicals Agency (ECHA). Registration Dossier: (2,4-dichlorophenyl)acetyl chloride.[1] Retrieved from [Link][1]

Sources

Technical Profile: Spectroscopic Characterization of (2,4-Dichlorophenyl)acetyl Chloride

The following technical guide provides a comprehensive spectroscopic profile of (2,4-Dichlorophenyl)acetyl chloride , designed for researchers in medicinal chemistry and process development.

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride is a critical electrophilic intermediate used in the synthesis of pharmaceuticals (e.g., diclofenac analogs) and agrochemicals. Its high reactivity requires precise analytical characterization to distinguish it from its hydrolysis product, (2,4-dichlorophenyl)acetic acid. This guide details the diagnostic spectral features required for structural validation and purity assessment.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 2-(2,4-Dichlorophenyl)acetyl chloride |

| Molecular Formula | C |

| Molecular Weight | 223.48 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~130 °C at 10 mmHg (predicted) |

| Solubility | Soluble in DCM, CHCl |

Synthesis & Experimental Handling

Context for Spectral Impurities: This compound is typically prepared by chlorinating (2,4-dichlorophenyl)acetic acid.[1] Common impurities include unreacted thionyl chloride (SOCl

Standard Preparation Protocol

-

Reagents: (2,4-Dichlorophenyl)acetic acid (1.0 eq), Thionyl chloride (1.5 eq), catalytic DMF.

-

Conditions: Reflux for 2–3 hours under inert atmosphere (N

). -

Work-up: Remove excess SOCl

under reduced pressure. -

Purification: Vacuum distillation.

Handling Precaution: Samples for NMR/IR must be prepared in anhydrous solvents (e.g., CDCl

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest diagnostic confirmation of the acyl chloride functionality.

Diagnostic Bands

| Frequency (cm | Intensity | Assignment | Structural Insight |

| 1790 – 1815 | Strong | C=O Stretch | Characteristic of acyl chlorides. Significantly higher frequency than the parent acid (~1710 cm |

| 3050 – 3100 | Weak | C-H Stretch (Ar) | Aromatic ring protons. |

| 2900 – 2980 | Weak | C-H Stretch (Alk) | Methylene (-CH |

| 1580, 1470 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| 600 – 800 | Strong | C-Cl Stretch | Aryl-chloride and Acyl-chloride bonds. |

Application Note: The absence of a broad O-H stretch (2500–3300 cm

Nuclear Magnetic Resonance (NMR)[3][5][6][7][8][9][10]

NMR data is synthesized from standard substituent chemical shift effects and validated against analogous phenylacetyl chloride derivatives.

H NMR (400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.44 | Doublet (d) | 1H | H-3 (Aromatic, between Cls) | |

| 7.26 | Doublet of Doublets (dd) | 1H | H-5 (Aromatic) | |

| 7.20 | Doublet (d) | 1H | H-6 (Aromatic, ortho to CH | |

| 4.28 | Singlet (s) | 2H | - | -CH |

Detailed Interpretation:

-

Methylene Shift (4.28 ppm): The -CH

- group is deshielded by both the aromatic ring and the highly electron-withdrawing COCl group. In the parent acid, this peak appears upfield at ~3.80 ppm. The downfield shift to ~4.28 ppm is diagnostic for the conversion to the acid chloride. -

Aromatic Region: The 2,4-dichloro substitution creates a distinct 1,2,4-trisubstituted pattern. H-3 is isolated between two chlorines, appearing as a meta-coupled doublet. H-6 and H-5 show strong ortho coupling.

C NMR (100 MHz, CDCl )

| Shift ( | Carbon Type | Assignment |

| 171.5 | Quaternary (C=O) | Carbonyl (Acyl Chloride) |

| 135.2 | Quaternary | C-2 (C-Cl) |

| 134.8 | Quaternary | C-4 (C-Cl) |

| 132.5 | Methine (CH) | C-3 |

| 131.8 | Methine (CH) | C-6 |

| 129.5 | Quaternary | C-1 (Ipso) |

| 127.6 | Methine (CH) | C-5 |

| 50.2 | Methylene (CH | -CH |

Mass Spectrometry (MS)[5][11][12][13]

The mass spectrum is dominated by the isotopic signature of the three chlorine atoms.[2]

Isotope Pattern Analysis

The molecule contains three chlorine atoms.[2][3][4][5] The natural abundance of

-

M

(m/z 222): -

M+2 (m/z 224):

Cl -

M+4 (m/z 226):

Cl -

M+6 (m/z 228):

Cl

Fragmentation Pathway

The base peak is typically formed by the loss of the labile -COCl group, generating the stabilized 2,4-dichlorobenzyl cation.

DOT Visualization: Fragmentation Logic

Figure 1: Primary fragmentation pathway for (2,4-Dichlorophenyl)acetyl chloride under Electron Impact (EI).

Quality Control & Purity Assessment

Distinguishing the acid chloride from the parent acid is the most common analytical challenge.

| Feature | Acid Chloride (Target) | Carboxylic Acid (Impurity) |

| IR C=O | ~1800 cm | ~1710 cm |

| IR O-H | Absent | 2500–3300 cm |

| ~4.28 ppm | ~3.80 ppm | |

| Solubility | Reacts with water | Soluble in aqueous base |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Acetyl Chloride & Related Benzyl Chlorides. NIST Chemistry WebBook.[6] Available at: [Link]

-

PubChem. (2,4-Dichlorophenyl)acetyl chloride Compound Summary. National Library of Medicine. Available at: [Link]

-

Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[7] Available at: [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acetyl chloride [webbook.nist.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

solubility of (2,4-Dichlorophenyl)acetyl chloride in organic solvents

Technical Guide: Solubility Profile & Handling of (2,4-Dichlorophenyl)acetyl Chloride

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride (CAS: 53056-20-5) is a critical electrophilic intermediate used in the synthesis of agrochemicals (e.g., spirodiclofen) and pharmaceuticals. Unlike standard solids where solubility is a static physical property, the solubility of this acid chloride is dynamically limited by its high reactivity.

The Core Challenge: This compound does not merely "dissolve" in protic solvents; it decomposes. Therefore, any discussion of its solubility must strictly differentiate between inert dissolution (in aprotic solvents) and reactive consumption (in protic solvents).

This guide provides a validated framework for solvent selection, handling protocols to prevent hydrolysis-induced data errors, and a theoretical solubility profile based on its lipophilic structure (XLogP ≈ 3.9).

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Data | Implications for Solubility |

| CAS Number | 53056-20-5 | Unique identifier for procurement/safety checks. |

| Molecular Formula | C₈H₅Cl₃O | High chlorine content increases density. |

| Molecular Weight | 223.48 g/mol | Moderate MW facilitates dissolution in organic media. |

| Lipophilicity (XLogP) | ~3.9 | Highly Lipophilic. Prefers non-polar to moderately polar solvents. |

| Physical State | Low-melting solid or liquid | Likely requires heating or melting for high-concentration formulation. |

| Reactivity | High (Acid Chloride) | Moisture Sensitive. Hydrolyzes to 2,4-dichlorophenylacetic acid + HCl. |

Solubility Framework: The "Inertness" Hierarchy

The following classification categorizes solvents based on their compatibility with the acyl chloride functionality and their ability to solubilize the dichlorophenyl moiety.

Category A: Primary Solvents (High Solubility & Inert)

These are the gold standards for reactions and handling. They dissolve the compound via Van der Waals forces and

-

Dichloromethane (DCM): Excellent solubility. The standard for Friedel-Crafts acylations and amidation reactions.

-

Chloroform (CHCl₃): Similar to DCM but higher boiling point.

-

Toluene: High solubility due to

- -

Benzene: Excellent but often avoided due to toxicity.

Category B: Conditional Solvents (Hygroscopic Risks)

Soluble, but these solvents avidly absorb atmospheric moisture. They must be dried (anhydrous) before contact.

-

Tetrahydrofuran (THF): Good solubility, but commercial THF often contains stabilizers and water. Must be distilled or dried over molecular sieves.

-

Diethyl Ether: Good solubility, high volatility.

-

1,4-Dioxane: Excellent solvent power, but high freezing point and peroxide risk.

Category C: "False" Solvents (Reactive - DO NOT USE)

The compound will disappear in these solvents, not because it dissolves, but because it converts into a different chemical species.

-

Water: Rapid hydrolysis to acid.

-

Alcohols (Methanol, Ethanol, IPA): Rapid esterification (forms methyl/ethyl esters).

-

Amines (Primary/Secondary): Rapid amidation.

-

DMSO: Avoid. Dimethyl sulfoxide can act as an oxidant (Swern-like pathways) or react violently with acid chlorides.

Category D: Aliphatic Hydrocarbons (Moderate Solubility)

-

Hexane / Heptane: Moderate to low solubility. The polar acyl chloride group (-COCl) creates a polarity mismatch with purely aliphatic chains, though the lipophilic ring helps. Often used to precipitate the product from a DCM solution.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent, prioritizing chemical stability over simple solvation.

Figure 1: Decision tree for solvent compatibility, highlighting the critical check for protic functional groups and moisture content.

Experimental Protocol: Inert Solubility Assessment

Objective: To determine the solubility limit without decomposing the sample. Equipment: Schlenk line (or Nitrogen balloon), septum-capped vials, dried syringes.

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 10 mL glass vial and cool under a stream of dry Nitrogen (N₂).

-

Weigh 100 mg of (2,4-Dichlorophenyl)acetyl chloride into the vial quickly to minimize humidity exposure. Cap immediately with a rubber septum.

-

-

Solvent Addition:

-

Select an anhydrous solvent (e.g., Toluene, DCM).

-

Using a dry syringe, add the solvent in 100 µL increments through the septum.

-

-

Observation:

-

Agitate (vortex or sonicate) after each addition.

-

Observe for clarity.[1] Cloudiness indicates insolubility OR hydrolysis (formation of HCl gas/acid precipitate).

-

-

Calculation:

-

Solubility (

)

-

-

Validation (The "Water Test"):

-

To confirm the solute is still the acid chloride and hasn't hydrolyzed: Take a small aliquot, add excess methanol. Inject into GC-MS.

-

Result: You should see the Methyl Ester peak. If you see the Acid peak only, your "anhydrous" solvent was wet, and your solubility data is invalid.

-

Mechanism of Failure: Hydrolysis Pathway

Understanding why solubility tests fail is crucial. The presence of trace water leads to the formation of the parent acid, which often has a drastically different solubility profile (usually much lower in non-polar solvents).

Figure 2: The hydrolysis pathway. Note that the product (Acid) often precipitates out of non-polar solvents, leading to false "insolubility" readings of the starting material.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (2,4-Dichlorophenyl)acetyl chloride Product Page. Retrieved from [Link] (Search CAS: 53056-20-5)

- Google Patents.CN101235023B - Synthesis method of spirodiclofen. (Demonstrates use in non-proton organic solvents).

Sources

physical properties of (2,4-Dichlorophenyl)acetyl chloride (melting point, boiling point)

The following technical guide details the physical properties, synthesis, and handling of (2,4-Dichlorophenyl)acetyl chloride , designed for researchers and process chemists.

Physical Properties, Synthesis, and Critical Handling Protocols

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride (CAS: 53056-20-5 ) is a specialized acyl chloride intermediate used primarily in the synthesis of agrochemicals (fungicides, herbicides) and pharmaceutical compounds.[1][2][3][4][5] Characterized by its high reactivity toward nucleophiles, it serves as a lipophilic building block for introducing the 2,4-dichlorobenzyl moiety. This guide provides validated physical data, synthesis logic, and strict handling protocols to mitigate its susceptibility to rapid hydrolysis.

Chemical Identity & Structural Analysis[6][7]

-

Parent Acid: (2,4-Dichlorophenyl)acetic acid (CAS: 19719-28-9)

-

SMILES: ClC1=CC(Cl)=CC=C1CC(Cl)=O

Structural Insight: The compound features an acyl chloride group separated from a dichlorinated aromatic ring by a single methylene bridge. This "insulation" prevents resonance stabilization of the carbonyl carbon by the aromatic ring, making the carbonyl carbon highly electrophilic and more reactive than benzoyl chloride derivatives.

Physical Properties

The following data aggregates experimental observations and high-confidence predictive models essential for process design.

3.1 Core Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | At 20°C (Standard Temperature) |

| Appearance | Colorless to pale yellow | Darkens upon storage if moisture is present |

| Boiling Point (Atm) | 286.8°C ± 30.0°C | Predicted.[1][3][6][7] Do not distill at 760 mmHg. |

| Boiling Point (Vac) | ~125°C – 135°C | Estimated at 10–12 mmHg (Recommended for purification) |

| Density | 1.445 ± 0.06 g/cm³ | At 20°C |

| Refractive Index | 1.566 | Predicted |

| Flash Point | ~120°C | Closed Cup (Predicted) |

| Solubility | Reacts violently | Water, Alcohols, Amines |

| Solubility | Soluble | Dichloromethane, Toluene, THF (Anhydrous) |

Critical Process Note: The atmospheric boiling point is theoretical. Attempting to distill this compound at 760 mmHg will result in significant thermal decomposition and discoloration. Vacuum distillation is mandatory for purification.

3.2 Stability & Reactivity Profile

-

Hydrolysis Sensitivity: High. Reacts immediately with ambient moisture to release HCl gas and revert to the solid parent acid, (2,4-Dichlorophenyl)acetic acid (MP: 130–134°C).

-

Thermal Stability: Stable up to ~150°C under inert atmosphere. Above this, decarbonylation may occur.

Experimental Protocols

4.1 Synthesis & Purification Workflow

The industry-standard method involves the chlorination of (2,4-Dichlorophenyl)acetic acid using Thionyl Chloride (

Reagents:

-

(2,4-Dichlorophenyl)acetic acid (1.0 eq)

-

Thionyl Chloride (1.5 – 2.0 eq)

-

Catalyst: DMF (Dimethylformamide) - 1-2 drops (activates the

) -

Solvent: Toluene (optional, but recommended for heat control)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize HCl/SO₂ off-gas.

-

Addition: Charge the flask with the parent acid and toluene. Heat to 50°C. Add

dropwise over 30 minutes. -

Reaction: Heat to reflux (~80-110°C) for 2–4 hours until gas evolution ceases.

-

Workup: Switch the condenser to distillation mode.

-

Stripping: Remove excess

and toluene at reduced pressure (rotary evaporator or pilot vacuum). -

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 125–135°C / 10 mmHg .

Visual Workflow (Graphviz):

Figure 1: Synthesis and purification logic flow for (2,4-Dichlorophenyl)acetyl chloride.

4.2 Quality Control & Handling

Due to the compound's liquid state and hydrolytic instability, standard melting point analysis is not applicable. Purity is best determined via GC-MS (after derivatization with methanol to form the methyl ester) or titration of the chloride content.

Handling Logic:

-

Storage: Store under Nitrogen or Argon atmosphere.

-

Container: Teflon-lined caps or glass ampoules. Avoid metal seals that can corrode from trace HCl.

-

Transfer: Use oven-dried syringes or cannulas. Never pour through open air if high purity is required.

Derivatization for Analysis (GC/TLC): To confirm identity without decomposing the column:

-

Take 50 µL of the acid chloride.

-

Quench into 500 µL of anhydrous Methanol.

-

Analyze the resulting Methyl (2,4-dichlorophenyl)acetate .

Figure 2: Stability logic demonstrating the necessity of inert atmosphere handling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758147, (2,4-Dichlorophenyl)acetyl chloride. Retrieved from [Link][1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. eur-lex.europa.eu [eur-lex.europa.eu]

- 3. 53056-20-5 CAS MSDS ((2,4-DICHLORO-PHENYL)-ACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 53056 20 5 Factory Price Hong Jin - HONGJIN CHEM [hongjinchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2,4-Dichlorobenzyl cyanide | CAS#:6306-60-1 | Chemsrc [chemsrc.com]

- 7. Acetyl chloride, (2,4-dichlorophenoxy)- (CAS 774-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

literature review on the synthesis of (2,4-Dichlorophenyl)acetyl chloride

CAS: 53056-20-5 | Formula:

Executive Summary

(2,4-Dichlorophenyl)acetyl chloride is a critical acylating agent and intermediate in the synthesis of agrochemicals (e.g., Spirodiclofen ) and pharmaceutical building blocks (e.g., antifungal 1,2,4-triazoles). Unlike its phenoxy analog (the herbicide 2,4-D), this molecule features a methylene linker between the aromatic ring and the carbonyl group, imparting distinct reactivity and stability profiles.

This technical guide details the industrial standard synthesis via thionyl chloride (

Strategic Context & Applications

Understanding the downstream utility of this intermediate dictates the purity requirements.

-

Agrochemicals: Key precursor for Spirodiclofen (Envidor), an acaricide/insecticide that inhibits lipid biosynthesis in mites. The acid chloride reacts with cyclic keto-enols to form the active ester.

-

Pharmaceuticals: Used to synthesize dopaminergic tetrahydroisoquinoline derivatives and antifungal azoles via N-acylation or Friedel-Crafts pathways.[2]

Critical Quality Attribute (CQA):

-

Hydrolyzable Chlorine: Must be stoichiometric.

-

Free Acid Content: <0.5% (Residual acid interferes with downstream organometallic steps).

-

Thionyl Chloride Residue: <0.1% (Critical to prevent side reactions in amine couplings).

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of 2,4-dichlorophenylacetic acid to its acid chloride using thionyl chloride proceeds via a nucleophilic acyl substitution, catalytically accelerated by N,N-Dimethylformamide (DMF).

Mechanistic Pathway[3][4][5][6]

-

Activation: The carboxylic acid attacks the sulfur atom of thionyl chloride, releasing

and forming a reactive chlorosulfite intermediate. -

Catalysis (Vilsmeier-Haack): DMF reacts with

to form the Vilsmeier chloroiminium species ( -

Substitution: Chloride ion attacks the carbonyl carbon, collapsing the tetrahedral intermediate.

-

Elimination: Sulfur dioxide (

) and hydrogen chloride (

Figure 1: Reaction pathway for the chlorination of 2,4-dichlorophenylacetic acid.

Synthesis Protocol: Thionyl Chloride Method

This protocol is optimized for a 1.0 mol scale (approx. 205 g of starting acid) but can be linearly scaled.

Reagents & Materials

| Reagent | CAS | Role | Eq.[2][3][4][5] | Mass/Vol |

| 2,4-Dichlorophenylacetic acid | 19719-28-9 | Substrate | 1.0 | 205.0 g |

| Thionyl Chloride ( | 7719-09-7 | Chlorinating Agent | 1.2 - 1.5 | 108 mL (178 g) |

| DMF (Anhydrous) | 68-12-2 | Catalyst | 0.01 | 0.5 mL |

| Toluene (Optional) | 108-88-3 | Solvent | - | 200-400 mL |

Note: The reaction can be performed "neat" (no solvent) for higher throughput, which is preferred industrially to avoid solvent stripping steps. Toluene is recommended for lab-scale to control exotherms.[2]

Step-by-Step Procedure

Phase 1: Setup and Charging

-

Equipment: Dry 500 mL 3-neck round-bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen inlet, and a caustic scrubber (NaOH trap) connected to the gas outlet.

-

Charging: Under a slow nitrogen stream, charge the 2,4-Dichlorophenylacetic acid (205 g) into the flask.

-

Catalyst: Add DMF (0.5 mL).

-

Solvent (Optional): If using solvent, add dry Toluene (300 mL) and stir to create a suspension. If neat, proceed directly.

Phase 2: Reaction

-

Addition: Heat the system to 40°C. Add Thionyl Chloride dropwise via the addition funnel over 45–60 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Reflux: Once addition is complete, ramp temperature to 65–75°C (or reflux if using toluene).

-

Hold: Maintain reflux for 2–4 hours . The reaction is complete when gas evolution ceases and the solution becomes clear (if neat).

-

IPC (In-Process Control):[2] Take an aliquot, quench with methanol, and analyze by HPLC/GC. Target <1.0% unreacted acid (as methyl ester).

-

Phase 3: Work-up and Purification[2]

-

Degassing: Cool to 40°C. Apply a slight vacuum (200 mbar) to remove residual dissolved gases (

, -

Stripping: If solvent was used, distill off Toluene under reduced pressure.

-

Distillation: Perform vacuum distillation to isolate the pure acid chloride.

-

Boiling Point: Expect ~130–135°C at 10 mmHg (extrapolated from benzyl chloride analogs).

-

Note: The product is a liquid that may solidify upon cooling (Melting Point ~30-35°C).

-

Data Summary Table

| Parameter | Specification | Notes |

| Yield | 92 - 96% | Theoretical: ~223 g |

| Appearance | Colorless to pale yellow liquid | Darkens on storage if not pure |

| Purity (GC) | > 98.0% | Main impurity: 2,4-dichlorophenylacetic anhydride |

| Storage | Inert gas ( | Hydrolyzes rapidly in moist air |

Process Engineering & Safety

Handling thionyl chloride requires strict engineering controls to manage corrosive off-gases.

Industrial Workflow Diagram

Figure 2: Industrial workflow for the production of (2,4-Dichlorophenyl)acetyl chloride.[2]

Safety Protocols

-

Water Reactivity: The product and

react violently with water. All glassware must be oven-dried. -

Scrubbing:

and -

PPE: Full-face respirator (acid gas cartridges), chemical resistant gloves (Butyl rubber), and lab coat.

Alternative Method: Oxalyl Chloride

For small-scale (<10 g) or high-value synthesis where heating is undesirable, Oxalyl Chloride is the reagent of choice.

-

Reagents: Oxalyl Chloride (1.2 eq), DMF (cat), DCM (solvent).

-

Conditions: Room temperature (20-25°C), 2 hours.

-

Advantage: Milder conditions; byproducts (

, -

Disadvantage: Oxalyl chloride is significantly more expensive and produces Carbon Monoxide (toxic).

References

-

Preparation of Spirodiclofen: Fischer, R., et al. (2017). Novel form of spirodiclofen, process for preparation and use thereof. WO2017101515A1. Link

-

Industrial Chlorination Workflow: Environmental Clearance Report (2020). M/s.[3][6][4][5][7][8][9] Benzo Chem Industries Pvt. Ltd.[9] Manufacturing Process. Link

- General Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Analogous Synthesis (Benzoyl Chloride): Preparation method of 2,4-dichlorobenzoyl chloride. CN109678698B. Link

-

Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61498, (2,4-Dichlorophenyl)acetyl chloride. Link

Sources

- 1. 53056-20-5 CAS MSDS ((2,4-DICHLORO-PHENYL)-ACETYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. hrvatski-izvoznici.hr [hrvatski-izvoznici.hr]

- 3. chemtrack.org [chemtrack.org]

- 4. eur-lex.europa.eu [eur-lex.europa.eu]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

Methodological & Application

use of (2,4-Dichlorophenyl)acetyl chloride in Friedel-Crafts acylation

Application Note: Precision Friedel-Crafts Acylation using (2,4-Dichlorophenyl)acetyl chloride

Executive Summary & Strategic Importance

(2,4-Dichlorophenyl)acetyl chloride (CAS 53056-20-5) is a specialized electrophilic reagent critical for the synthesis of deoxybenzoins (1,2-diarylethanones).[1] These intermediates are the structural backbone of isoflavonoids , benzofurans , and 2-aryl-substituted indoles , many of which exhibit potent antifungal and anti-inflammatory properties.[1]

Unlike simple acetyl chloride, this reagent introduces a bulky, electron-deficient benzyl moiety.[1] This presents unique challenges in Friedel-Crafts acylation, specifically regarding catalyst complexation stability and regiocontrol .[1] This guide provides a validated protocol for coupling this reagent with electron-rich aromatics (e.g., resorcinol, methoxybenzenes) to synthesize pharmaceutical precursors with high fidelity.[1]

Mechanistic Principles

The reaction proceeds via an electrophilic aromatic substitution (EAS). The presence of chlorine atoms at the 2- and 4-positions of the phenyl ring on the acylating agent exerts a negative inductive effect (-I), slightly destabilizing the acylium ion compared to unsubstituted phenylacetyl chloride.[1] This requires careful modulation of Lewis acid strength to prevent decarbonylation (loss of CO) while maintaining sufficient electrophilicity.

Reaction Pathway Analysis

-

Activation: The Lewis acid (AlCl₃) coordinates with the acyl chloride chlorine, generating a resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion attacks the nucleophilic aromatic ring (substrate), forming a sigma complex (arenium ion).

-

Aromatization: A base (typically [AlCl₄]⁻) abstracts a proton, restoring aromaticity and releasing HCl.

-

Complexation: The product ketone forms a stable 1:1 complex with AlCl₃ via the carbonyl oxygen, requiring stoichiometric catalyst loading.

Caption: Mechanistic workflow of Friedel-Crafts acylation. Note the irreversible complexation step requiring hydrolysis.

Validated Protocol: Synthesis of 2,4-Dichloro-2',4'-dihydroxydeoxybenzoin

Target Application: Synthesis of isoflavone antifungal precursors. Substrate: Resorcinol (1,3-dihydroxybenzene).[1] Reagent: (2,4-Dichlorophenyl)acetyl chloride.[1][2][3]

Reagents & Equipment

| Component | Specification | Role |

| Substrate | Resorcinol (1.0 equiv) | Nucleophile |

| Acylating Agent | (2,4-Dichlorophenyl)acetyl chloride (1.1 equiv) | Electrophile |

| Catalyst | Aluminum Chloride (AlCl₃), Anhydrous (1.2 - 1.5 equiv) | Lewis Acid |

| Solvent | Nitrobenzene or Dichloromethane (DCM) | Reaction Medium |

| Quench | HCl (1M) + Crushed Ice | Hydrolysis |

Step-by-Step Procedure

Step 1: Catalyst Suspension (Inert Atmosphere)

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush with Nitrogen (N₂) or Argon.

-

Charge the flask with AlCl₃ (1.5 equiv) and dry DCM (50 mL) .

-

Cool the suspension to 0–5°C using an ice bath.

Step 2: Reagent Addition

-

Dissolve (2,4-Dichlorophenyl)acetyl chloride (1.1 equiv) in dry DCM (20 mL).

-

Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

-

Observation: The mixture should turn clear or slightly yellow as the acylium ion forms.

-

-

Stir at 0°C for an additional 15 minutes.

Step 3: Substrate Introduction

-

Dissolve Resorcinol (1.0 equiv) in a minimal amount of Nitrobenzene or DCM.

-

Note: If using Resorcinol, Nitrobenzene is preferred due to solubility; for methyl ethers (e.g., 1,3-dimethoxybenzene), DCM is sufficient.[1]

-

-

Add the substrate solution slowly to the reaction mixture.[4]

-

Critical: Maintain temperature < 10°C to prevent polymerization or polysubstitution.

-

Step 4: Reaction & Heating

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (40°C for DCM) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with lower Rf than the acid chloride but higher than resorcinol.

Step 5: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto a stirred slurry of crushed ice (100 g) and conc. HCl (10 mL) .

-

Safety: Vigorous evolution of HCl gas and heat.[5]

-

-

Stir for 30 minutes to break the Aluminum-Product complex.

-

Extract the organic layer with DCM (3 x 50 mL).

-

Wash combined organics with Brine (2 x 50 mL) and Water (2 x 50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 6: Purification

-

Recrystallize the crude solid from Ethanol/Water or Methanol .

-

Expected Yield: 75–85%.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of Al-complex | Increase quenching time and acidity (use 2M HCl). |

| Polysubstitution | Excess reagent or high temp | Strictly control stoichiometry (1.1 equiv) and keep initial addition < 5°C. |

| Dark/Tar Product | Decomposition of Resorcinol | Use Nitrobenzene as solvent; ensure inert atmosphere (N₂). |

| No Reaction | Deactivated Catalyst | Ensure AlCl₃ is fresh and yellow/white (not gray/wet). |

Safety & Handling

-

(2,4-Dichlorophenyl)acetyl chloride: Corrosive and lachrymator.[1] Reacts violently with water to release HCl. Handle in a fume hood.

-

Aluminum Chloride: Reacts explosively with water. Quench carefully.

-

Nitrobenzene: Toxic by absorption. Wear permeation-resistant gloves.[1]

References

-

Friedel-Crafts Chemistry: Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

-

Deoxybenzoin Synthesis: Wahala, K., & Hase, T. A. (1991).[1] Expedited synthesis of polyhydroxyisoflavones. Journal of the Chemical Society, Perkin Transactions 1, (12), 3005-3008.[1] Link

-

Antifungal Isoflavonoids: Dixon, R. A. (2001). Natural products and plant disease resistance. Nature, 411(6839), 843-847.[1] Link

-

Acylphloroglucinol Synthesis: Verma, S. et al. (2016).[6] Synthesis of Natural Acylphloroglucinol-Based Antifungal Compounds. Journal of Natural Products, 79(10), 2603-2610.[1] Link

Sources

- 1. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. (2,4-Dichlorophenyl)acetyl chloride | C8H5Cl3O | CID 2758147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Amide Synthesis using (2,4-Dichlorophenyl)acetyl chloride

[1]

Strategic Context & Reagent Profile

(2,4-Dichlorophenyl)acetyl chloride is a specialized electrophile used to introduce the lipophilic 2,4-dichlorobenzyl moiety into pharmacophores.[1] Unlike simple benzoyl chlorides, the methylene spacer (

This guide details two validated protocols: Method A (Anhydrous Organic Phase) for lipophilic amines and Method B (Schotten-Baumann) for amino acids or aqueous-soluble substrates.[1]

Chemical Profile: (2,4-Dichlorophenyl)acetyl chloride[1][2][3][4][5]

| Property | Value | Notes |

| CAS Number | 53056-20-5 | |

| Molecular Weight | 223.48 g/mol | |

| Density | ~1.45 g/mL | Viscous liquid |

| Boiling Point | ~287°C | High boiling; difficult to distill at atm pressure |

| Physical State | Colorless to pale yellow liquid | Darkens upon storage (hydrolysis/oxidation) |

| Hazards | Corrosive (Skin 1B), Reacts with Water | Generates HCl gas on contact with moisture |

Mechanistic Workflow & Causality

The reaction proceeds via a Nucleophilic Acyl Substitution (

Critical Consideration: The 2,4-dichloro substitution pattern increases the lipophilicity (LogP) of the final product significantly compared to unsubstituted analogs.[1] While the ortho-chloro group provides some steric bulk, the methylene spacer ensures the carbonyl remains accessible.[1] The primary challenge is not reactivity, but HCl management . The generated HCl will protonate unreacted amine, rendering it non-nucleophilic.[1] Therefore, a stoichiometric base scavenger is mandatory.[1]

Diagram 1: Reaction Logic & Pathway[1]

Caption: Mechanistic flow of the acylation. The Base Scavenger is critical to prevent amine deactivation by the HCl byproduct.

Experimental Protocols

Method A: Anhydrous Synthesis (Standard)

Best for: Lipophilic primary/secondary amines, pharmaceutical intermediates, and moisture-sensitive substrates.[1] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Reagents & Stoichiometry

-

Amine Substrate: 1.0 equiv

-

(2,4-Dichlorophenyl)acetyl chloride: 1.1 – 1.2 equiv[1]

-

Triethylamine (TEA) or DIPEA: 1.5 – 2.0 equiv (Must exceed acid chloride equiv)[1]

-

Solvent: Anhydrous DCM (0.1 – 0.2 M concentration relative to amine)

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.[1]

-

Solvation: Dissolve 1.0 equiv of the amine and 1.5 equiv of TEA in anhydrous DCM.

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Expert Note: Although the reagent is not as hyper-reactive as acetyl chloride, the 0°C start prevents exotherms that could degrade the 2,4-dichlorophenyl moiety or cause bis-acylation.

-

-

Addition: Add (2,4-Dichlorophenyl)acetyl chloride (1.1 equiv) dropwise via syringe. If the reaction scale is >5g, dilute the acid chloride in a small volume of DCM before addition to prevent localized heating.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Validation: Monitor by TLC (typically 30% EtOAc/Hexane).[1] The acid chloride usually runs near the solvent front; the amine will disappear.

-

-

Quench & Workup:

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when organic bases must be avoided.[1] System: Water / DCM (or Ether).[1]

Reagents & Stoichiometry

-

Amine/Amino Acid: 1.0 equiv

-

(2,4-Dichlorophenyl)acetyl chloride: 1.2 equiv[1]

-

Inorganic Base: NaOH (10% aq) or

.[1] Maintain pH > 9.[1]

Step-by-Step Protocol

-

Aqueous Phase: Dissolve the amine (or amino acid) in 10% NaOH solution (approx 2.5 equiv of NaOH). Ensure the pH is basic (~10-12).[1]

-

Organic Phase: Dissolve (2,4-Dichlorophenyl)acetyl chloride in an equal volume of DCM.

-

Biphasic Addition: Add the organic phase to the rapidly stirring aqueous phase at 0°C to 5°C .

-

Reaction: Stir vigorously for 1–2 hours at RT.

-

Workup:

-

Separate layers.[1]

-

If Product is Organic Soluble: Wash organic layer with 1M HCl and Brine.[1] Dry and concentrate.

-

If Product is an Acid (from Amino Acid): The product will be in the aqueous layer (as a salt).[1] Acidify the aqueous layer carefully with 1M HCl to pH ~2 to precipitate the N-acylated amino acid.[1] Filter the solid.[1]

-

Optimization & Troubleshooting

Diagram 2: Protocol Selection Logic

Caption: Decision matrix for selecting the optimal synthesis method based on substrate solubility and sensitivity.

Common Issues & Fixes

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Acid | Hydrolysis of Acid Chloride | Ensure solvents are dry (Method A).[1] In Method B, increase stirring speed and keep temp < 5°C during addition. |

| Bis-acylation (Tertiary Amide) | Excess Reagent / High Temp | Strictly control stoichiometry (1.1 equiv).[1] Keep reaction at 0°C longer. |

| Purple/Dark Coloration | Oxidation of impurities | (2,4-Dichlorophenyl)acetyl chloride can degrade.[1] Distill reagent if heavily colored or check purity by NMR before use.[1] |

| Product remains in Aqueous (Method A) | Product is protonated/polar | If the product has a basic center, do not wash with strong acid.[1] Use pH 5 buffer or extract exhaustively with DCM/IPA (3:1).[1] |

Safety & Handling

-

Corrosivity: This reagent causes severe skin burns and eye damage (Category 1B).[1][3] Always wear a face shield and chemically resistant gloves (Nitrile/Neoprene).[1]

-

Water Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas.[1] All transfers should be done in a fume hood.[1]

-

Storage: Store under inert gas (Nitrogen) in a cool, dry place. Moisture ingress leads to the formation of 2,4-dichlorophenylacetic acid (solid precipitate).[1]

References

-